1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Mechanism of Action
Target of Action
Compounds with similar structures, such as bi 1356 , are known to inhibit Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
Similar compounds like bi 1356 inhibit dpp-4 activity, thereby increasing the levels of active forms of endogenous incretins .
Biochemical Pathways
Dpp-4 inhibitors, like bi 1356, are known to affect the incretin system . By inhibiting DPP-4, these compounds increase the levels of active incretins, such as GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release . This helps regulate blood glucose levels .
Pharmacokinetics
Similar compounds like alogliptin have been studied . Alogliptin is primarily renally excreted, and its dosage needs to be adjusted in cases of moderate or severe renal impairment or end-stage renal disease . It’s also noted that Cytochrome (CYP) P450-related metabolism is negligible for Alogliptin .
Result of Action
Dpp-4 inhibitors like bi 1356 have been shown to lower hba1c after multiple dosing in animal models of diabetes . This suggests that similar compounds could potentially improve glycemic control in patients with type 2 diabetes .
Action Environment
It’s worth noting that factors such as diet, exercise, and other medications can influence the effectiveness of dpp-4 inhibitors in managing blood glucose levels .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, leading to increased levels of active GLP-1 . This interaction is crucial for its potential therapeutic effects in managing type 2 diabetes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the signaling pathways associated with GLP-1, leading to enhanced insulin secretion and improved glycemic control . Additionally, this compound has been observed to modulate the expression of genes involved in glucose metabolism, further contributing to its antidiabetic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with DPP-4. By inhibiting DPP-4, the compound prevents the degradation of GLP-1, thereby prolonging its activity and enhancing its effects on insulin secretion and glucose regulation . This inhibition is achieved through competitive binding to the active site of DPP-4, which blocks the enzyme’s ability to cleave GLP-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability and sustained activity over extended periods, with long-term benefits observed in both in vitro and in vivo studies . Chronic treatment with this compound has been shown to maintain elevated levels of active GLP-1 and improve glycemic control in diabetic rodent models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound are effective in enhancing GLP-1 activity and improving glycemic control, while higher doses may lead to adverse effects such as hypoglycemia . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose regulation. The compound interacts with enzymes such as DPP-4, which plays a crucial role in the degradation of incretin hormones . By inhibiting DPP-4, this compound enhances the activity of GLP-1, leading to improved glucose metabolism and insulin secretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a significant volume of distribution indicating widespread tissue penetration . Its binding to target proteins in plasma and peripheral tissues further enhances its distribution and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DPP-4 and GLP-1 . This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols using reagents such as thionyl chloride (SOCl2) to form the piperidine ring
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of compounds like 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A DPP-4 inhibitor with a similar piperidine structure.
Trelagliptin: Another DPP-4 inhibitor with a related chemical structure.
Uniqueness
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is unique due to its specific combination of the piperidine ring with the cyclopentyl and ethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSICXJMFZFTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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